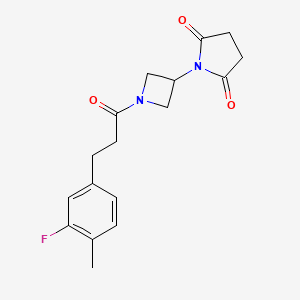

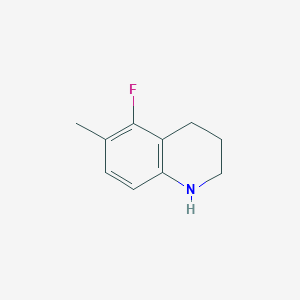

1-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione" is a complex molecule that appears to be related to a family of heterocyclic compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, often starting with a three-component reaction to create a core structure, followed by further reactions to introduce additional functional groups. For example, the synthesis of pyrrolidine-2,3-dione derivatives is achieved through reactions involving 3-pyrroline-2-one derivatives and aliphatic amines . Similarly, the synthesis of radioligands for imaging central nicotinic acetylcholine receptors involves nucleophilic aromatic substitution and deprotection steps . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often confirmed using techniques such as 1D and 2D NMR, as well as high-resolution mass spectrometry (HRMS) . These techniques allow for the determination of the connectivity and arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include alkylation, dehydrogenation, and reduction . These reactions are used to modify the core structure and introduce new functional groups that can alter the compound's properties and biological activity. The specific reactions for the compound would need to be developed based on its unique structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the introduction of a fluorine atom can significantly affect the compound's lipophilicity and metabolic stability, which are important factors for the development of radioligands . The properties of "this compound" would need to be studied experimentally, but insights can be gained from related compounds.

Wissenschaftliche Forschungsanwendungen

Ligand for Nicotinic Acetylcholine Receptors

A study demonstrated the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype, showing promise for PET imaging of central nAChRs. This research underlines the compound's potential for neuroimaging and studying neurological disorders (Doll et al., 1999).

β-Secretase Inhibitors

Another research avenue explored the biotransformation of β-secretase inhibitors, showcasing the metabolic pathways of such compounds, which may include the target structure. These findings are crucial for understanding the metabolism and optimization of β-secretase inhibitors for treating Alzheimer's disease (Lindgren et al., 2013).

Antidepressant and Nootropic Agents

Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has identified potential antidepressant and nootropic activities. The studies suggest that compounds with the 2-azetidinone skeleton, possibly including variations of the queried compound, could serve as CNS active agents, highlighting a pathway for developing new therapeutic agents (Thomas et al., 2016).

Spiro Compounds with Bioactivity

A strategic approach to the synthesis of functionalized spirooxindole pyrrolidine derivatives revealed in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This research suggests the utility of such compounds, which might include variations of the target molecule, in developing treatments for various infections (Haddad et al., 2015).

Fluorescent Organoboron Complexes

The synthesis of a highly fluorescent family of unsymmetrical organoboron complexes containing pyridin-2-ylmethylene imidazolidine-2,4-dione moieties, which may encompass the structure , has been explored. These compounds exhibit strong fluorescence, suggesting their potential in bioimaging and as probes in biological research (Garre et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a class of molecules that contain a pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been associated with various biological activities . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment have been found to positively affect the anticonvulsant activity .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the structural diversity of heteroatomic saturated ring systems allows a greater chance of generating structural diversity, which could potentially influence the compound’s action in different environments .

Eigenschaften

IUPAC Name |

1-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c1-11-2-3-12(8-14(11)18)4-5-15(21)19-9-13(10-19)20-16(22)6-7-17(20)23/h2-3,8,13H,4-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVGDBBMSJIJEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CCC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)

![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)

![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)

![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)